REACTION_SMILES
|
[C:19]([Li:20])([CH3:21])([CH3:22])[CH3:23].[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:24][O:25][C:26]([C:27](=[O:28])[O:29][CH3:30])=[O:31].[c:1]1([S:7](=[O:8])(=[O:9])[n:10]2[cH:11][cH:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([S:7](=[O:8])(=[O:9])[n:10]2[c:11]([C:27]([C:26]([O:25][CH3:24])=[O:31])=[O:28])[cH:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(c1ccccc1)n1ccc2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(=O)c1cc2ccccc2n1S(=O)(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |